molecular formula C10H11NO2 B14758906 [(1E)-2-Nitrobut-1-en-1-yl]benzene CAS No. 1202-32-0

[(1E)-2-Nitrobut-1-en-1-yl]benzene

Cat. No.: B14758906
CAS No.: 1202-32-0
M. Wt: 177.20 g/mol
InChI Key: ZWVYQTKQQAYACO-CSKARUKUSA-N
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Description

[(1E)-2-Nitrobut-1-en-1-yl]benzene is a chemical compound with the molecular formula C10H11NO2 It is an organic compound that features a nitro group (-NO2) attached to a butenyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-Nitrobut-1-en-1-yl]benzene typically involves the nitration of butenylbenzene derivatives. One common method is the reaction of butenylbenzene with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions often include controlled temperatures and specific concentrations of reactants to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-Nitrobut-1-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1E)-2-Nitrobut-1-en-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1E)-2-Nitrobut-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and benzene functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    [(1E)-2-Nitroprop-1-en-1-yl]benzene: Similar structure with a shorter carbon chain.

    [(1E)-2-Nitro-1-propen-1-yl]benzene: Similar structure with a different position of the nitro group.

Uniqueness

[(1E)-2-Nitrobut-1-en-1-yl]benzene is unique due to its specific carbon chain length and the position of the nitro group, which can influence its reactivity and applications compared to other similar compounds .

Properties

CAS No.

1202-32-0

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

[(E)-2-nitrobut-1-enyl]benzene

InChI

InChI=1S/C10H11NO2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+

InChI Key

ZWVYQTKQQAYACO-CSKARUKUSA-N

Isomeric SMILES

CC/C(=C\C1=CC=CC=C1)/[N+](=O)[O-]

Canonical SMILES

CCC(=CC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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